molecular formula C16H18N6O2 B7357043 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7357043
M. Wt: 326.35 g/mol
InChI Key: LZSUYWPGLPQZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as INDY, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. It targets the PI3K/Akt/mTOR signaling pathway, which is a key pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress and inflammation, and have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is its potential therapeutic applications in various fields. It has been found to have potential applications in cancer treatment, neuroprotection, and inflammation. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

For 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one research include further studies on its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. Additionally, further studies on its mechanism of action and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form 1H-indazole-6-carbonyl chloride. This is then reacted with 2-(1-piperidinyl)acetic acid to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carboxylic acid.
The next step involves the reaction of the above compound with triphosgene to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carbonyl chloride. This is then reacted with 5-amino-1,2,4-triazole to form this compound.

Scientific Research Applications

3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In neuroprotection research, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
In inflammation research, this compound has been found to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.

properties

IUPAC Name

3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-14(8-10-4-5-11-9-17-19-12(11)7-10)22-6-2-1-3-13(22)15-18-16(24)21-20-15/h4-5,7,9,13H,1-3,6,8H2,(H,17,19)(H2,18,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUYWPGLPQZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NNC(=O)N2)C(=O)CC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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